REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[O:15])[cH:7][cH:8]1.[CH2:20]([CH3:21])[N:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1>>[CH2:2]([c:3]1[c:4]([C:16]([F:17])([F:18])[F:19])[cH:5][c:6]([NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[O:15])[cH:7][cH:8]1)[N:25]1[CH2:24][CH2:23][N:22]([CH2:20][CH3:21])[CH2:27][CH2:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(CBr)c(C(F)(F)F)c1)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCNCC1
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Name
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Type
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product
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Smiles
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CCN1CCN(Cc2ccc(NC(=O)C(F)(F)F)cc2C(F)(F)F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |